6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Me-Tic) is a conformationally constrained phenylalanine analogue with a methyl substituent at the 6-position of the tetrahydroisoquinoline (THIQ) ring. This structural modification distinguishes it from other THIQ derivatives by enhancing lipophilicity and altering electronic properties, which can influence receptor binding and metabolic stability . THIQ derivatives like 6-Me-Tic are pivotal in peptide-based drug design, where rigid scaffolds improve selectivity and potency .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7/h2-4,10,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
FCZMZQBYQJLYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNC(C2)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst . Another approach includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways . The compound’s structure allows it to fit into receptor binding sites, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The table below compares 6-Me-Tic with structurally related THIQ-3-carboxylic acid derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
- Lipophilicity : Methyl (6-Me-Tic) and methoxy groups (6,7-OMe-Tic) increase logP compared to hydroxylated derivatives (7-OH-Tic), impacting blood-brain barrier permeability .
- Receptor Selectivity: 7-OH-Tic is critical in opioid pan antagonists (e.g., JDTic) due to hydrogen bonding with opioid receptors . In contrast, 6-Me-Tic’s nonpolar substituent may favor interactions with hydrophobic receptor pockets.
- Synthetic Accessibility : 6-Me-Tic synthesis requires regioselective methylation at the 6-position, often via Friedel-Crafts alkylation, whereas hydroxylated derivatives involve electrophilic aromatic substitution or late-stage oxidation .
Pharmacological and Biochemical Insights
- Opioid Receptor Modulation: 7-OH-Tic derivatives (e.g., JDTic) exhibit nanomolar affinity for μ-, δ-, and κ-opioid receptors, with the hydroxyl group forming a key hydrogen bond with Glu⁷⁰⁷ in κ-receptors . The absence of this group in 6-Me-Tic suggests divergent pharmacological profiles.
- Antioxidant Activity: MDTI (N-methyl-6,7-dihydroxy-Tic) demonstrates radical-scavenging activity comparable to ethoxyquin, attributed to its catechol-like structure .
Biological Activity
6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
THIQ-3-CA is a derivative of tetrahydroisoquinoline, characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The compound exhibits properties typical of isoquinoline derivatives, which are known for their varied biological activities.
1. Anticancer Activity
Research has indicated that THIQ-3-CA possesses significant anticancer properties. A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, THIQ-3-CA has shown efficacy against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HeLa | 8.2 | Cell cycle arrest |
| A549 | 12.0 | Inhibition of proliferation |
2. Neuroprotective Effects
THIQ-3-CA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate dopaminergic signaling pathways and may protect against neuronal damage induced by oxidative stress . Its mechanism includes the upregulation of neurotrophic factors and inhibition of apoptotic pathways.
3. Opioid Receptor Modulation
Recent studies have highlighted the role of THIQ-3-CA as a modulator of opioid receptors. It has been identified as a selective antagonist for the κ-opioid receptor (KOR), which is implicated in pain regulation and mood disorders. This selectivity indicates potential therapeutic applications in managing pain without the side effects associated with μ-opioid receptor agonists .
Case Studies and Research Findings
Several studies have explored the biological activity of THIQ-3-CA:
- Study on Anticancer Activity : A structure-activity relationship (SAR) study revealed that modifications to the tetrahydroisoquinoline scaffold could enhance anticancer activity. THIQ-3-CA derivatives exhibited improved potency against specific cancer types compared to unmodified compounds .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that THIQ-3-CA administration led to reduced neuroinflammation and improved motor function in models of Parkinson's disease. The compound was found to decrease levels of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
